molecular formula C9H9NS2 B13297173 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

Cat. No.: B13297173
M. Wt: 195.3 g/mol
InChI Key: VFZFDZIAYYKNRX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that consist of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method involves the reaction of 2-aminobenzenethiol with benzaldehyde under microwave irradiation, which facilitates the formation of the benzothiazole ring . Another approach includes the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of high-throughput synthesis techniques and green chemistry principles. These methods aim to optimize yields while minimizing environmental impact. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as cell division and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)ethane-1-thiol is unique due to its specific structure, which combines the benzothiazole ring with an ethane-1-thiol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanethiol

InChI

InChI=1S/C9H9NS2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3

InChI Key

VFZFDZIAYYKNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)S

Origin of Product

United States

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